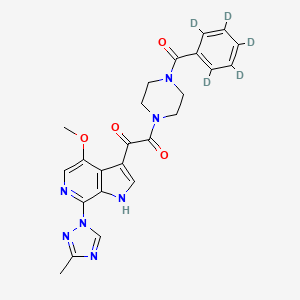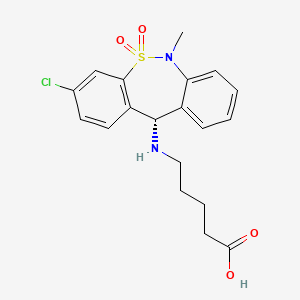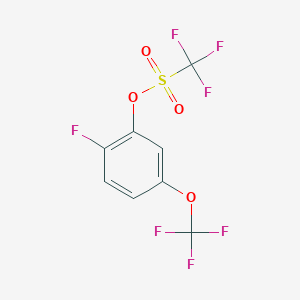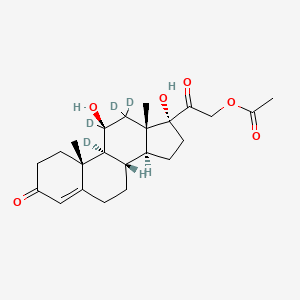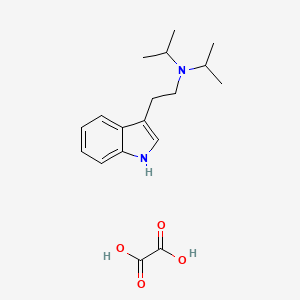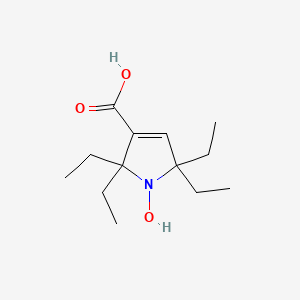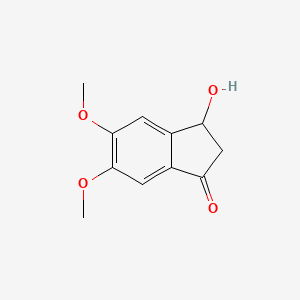
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol is an organochlorine compound that belongs to the family of trichlorophenols These compounds are characterized by the presence of three chlorine atoms covalently bonded to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol can be synthesized through the electrophilic halogenation of phenol with chlorineThe reaction conditions typically include the use of chlorine gas and a suitable solvent, such as benzene or ethanol, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction environments ensures the selective chlorination of the phenol ring .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in dechlorinated phenols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated phenols, quinones, and substituted phenols.
Applications De Recherche Scientifique
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules.
Biology: Research in biology focuses on the compound’s effects on biological systems, including its potential as an antimicrobial agent.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the treatment of infections and diseases caused by microorganisms.
Mécanisme D'action
The mechanism by which 2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol exerts its effects involves the interaction with specific molecular targets and pathways. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its antimicrobial properties are attributed to its ability to inhibit the growth and reproduction of microorganisms by targeting essential cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Trichlorophenol
- 2,3,5-Trichlorophenol
- 2,4,5-Trichlorophenol
- 2,4,6-Trichlorophenol
- 3,4,5-Trichlorophenol
Uniqueness
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol is unique due to its specific arrangement of chlorine atoms on the phenol ring. This arrangement imparts distinct chemical properties and reactivity compared to other trichlorophenols.
Propriétés
Numéro CAS |
170946-11-9 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2,3,6-trichloro-5-(3,4-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4,18H |
Clé InChI |
JROZAXVKMMXVBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
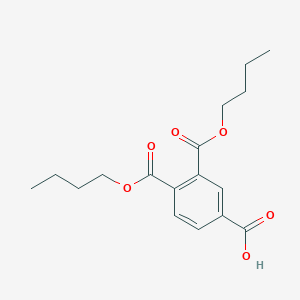
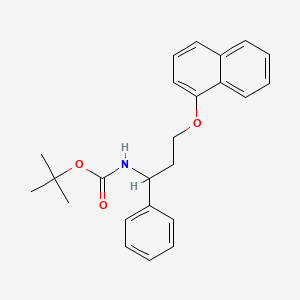
![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)

